molecular formula C22H15NO4 B11636078 N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-phenoxyacetamide

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-phenoxyacetamide

Katalognummer: B11636078
Molekulargewicht: 357.4 g/mol
InChI-Schlüssel: VNNVCSZUULILJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-phenoxyacetamide: is a complex organic compound that belongs to the class of anthraquinone derivatives Anthraquinones are known for their diverse applications in various fields, including dyes, pigments, and pharmaceuticals

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-phenoxyacetamide typically involves the reaction of 2-phenoxyacetyl chloride with 1-aminoanthraquinone. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation. The reaction mixture is usually stirred at low temperatures (0°C) to control the reaction rate and improve yield. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-phenoxyacetamide has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Wirkmechanismus

The mechanism of action of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The anthraquinone moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can generate reactive oxygen species (ROS), causing oxidative stress and damage to cellular components. These mechanisms contribute to its potential antimicrobial and anticancer activities .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-phenoxyacetamide is unique due to its phenoxyacetamide group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other anthraquinone derivatives and contributes to its versatility in various applications .

Eigenschaften

Molekularformel

C22H15NO4

Molekulargewicht

357.4 g/mol

IUPAC-Name

N-(9,10-dioxoanthracen-2-yl)-2-phenoxyacetamide

InChI

InChI=1S/C22H15NO4/c24-20(13-27-15-6-2-1-3-7-15)23-14-10-11-18-19(12-14)22(26)17-9-5-4-8-16(17)21(18)25/h1-12H,13H2,(H,23,24)

InChI-Schlüssel

VNNVCSZUULILJQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.